2-methylpropyl 2,2,2-trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 2-methylpropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2,2,2-trichloroacetate typically involves the esterification of trichloroacetic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2,2,2-trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of trichloroacetic acid and 2-methylpropanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-methylpropanol.
Reduction: Dichloroacetate derivatives.
Substitution: Various substituted trichloroacetate compounds.
Scientific Research Applications
2-Methylpropyl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-methylpropyl 2,2,2-trichloroacetate exerts its effects involves the interaction of its ester and trichloroacetate moieties with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetate group can also undergo substitution reactions, leading to the formation of new compounds that may have biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,2-trichloroacetate
- Ethyl 2,2,2-trichloroacetate
- Isopropyl 2,2,2-trichloroacetate
Uniqueness
2-Methylpropyl 2,2,2-trichloroacetate is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties compared to other trichloroacetate esters. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33560-15-5 |
---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
2-methylpropyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H9Cl3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
LRASRNYGUIRRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.